molecular formula C32H34N2O2 B11610277 11-(4-tert-butylphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-tert-butylphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11610277
M. Wt: 478.6 g/mol
InChI Key: RXFLDBXPNIBOAW-UHFFFAOYSA-N
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Description

11-(4-tert-Butylphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a dimethyl group, and a phenylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-tert-butylphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-tert-butylbenzaldehyde with 3,3-dimethyl-2-butanone in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization and further functionalization to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

11-(4-tert-Butylphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

11-(4-tert-Butylphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(4-tert-butylphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(4-tert-Butylphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features, such as the presence of the tert-butylphenyl group and the phenylcarbonyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C32H34N2O2

Molecular Weight

478.6 g/mol

IUPAC Name

5-benzoyl-6-(4-tert-butylphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H34N2O2/c1-31(2,3)23-17-15-21(16-18-23)29-28-25(19-32(4,5)20-27(28)35)33-24-13-9-10-14-26(24)34(29)30(36)22-11-7-6-8-12-22/h6-18,29,33H,19-20H2,1-5H3

InChI Key

RXFLDBXPNIBOAW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)C(C)(C)C)C(=O)C1)C

Origin of Product

United States

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